Cas no 14300-61-9 (Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate)
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
- DTXSID30596289
- 14300-61-9
- Ethyl4-(hydroxymethyl)thiophene-2-carboxylate
- SCHEMBL8007529
- A885035
-
- MDL: MFCD25972996
- Inchi: 1S/C8H10O3S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3,5,9H,2,4H2,1H3
- InChI Key: SDFKZHOUFNCVLR-UHFFFAOYSA-N
- SMILES: S1C=C(CO)C=C1C(=O)OCC
Computed Properties
- Exact Mass: 186.03500
- Monoisotopic Mass: 186.03506535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 74.8Ų
Experimental Properties
- PSA: 74.77000
- LogP: 1.41710
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005008-1g |
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate |
14300-61-9 | 95% | 1g |
368.28 USD | 2021-06-01 | |
| Chemenu | CM199530-1g |
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate |
14300-61-9 | 95% | 1g |
$430 | 2021-08-05 | |
| Chemenu | CM199530-1g |
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate |
14300-61-9 | 95% | 1g |
$430 | 2023-01-19 | |
| Ambeed | A263306-1g |
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate |
14300-61-9 | 95+% | 1g |
$360.0 | 2024-04-23 |
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate Suppliers
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate: A Comprehensive Overview
Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate, also known by its CAS registry number CAS No. 14300-61-9, is a synthetic organic compound that belongs to the family of thienecarboxylic acid esters. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, biochemistry, and materials science. Its structure features a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom) substituted with hydroxymethyl and carboxylate groups, along with an ethoxy group at the 2-position.
The compound's unique combination of functional groups renders it highly versatile for various chemical reactions and biological interactions. Its thiophene core provides aromatic stability, while the hydroxymethyl group introduces a hydrophilic moiety that can participate in hydrogen bonding. The carboxylate group, being an excellent leaving group, facilitates further chemical transformations, making this compound a valuable intermediate in organic synthesis.
Recent studies have explored the potential of Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate as a precursor for building bioactive molecules. For instance, researchers have utilized it in the synthesis of thienepyrroles and other heterocyclic compounds with promising pharmacological properties. The hydroxymethyl group has been shown to play a critical role in modulating the compound's reactivity and selectivity during these transformations.
One of the most intriguing aspects of this compound is its ability to engage in biomolecular interactions. Its hydrophilic-hydrophobic balance allows it to partition effectively into biological membranes, making it a potential candidate for drug delivery systems. Moreover, its thiophene moiety has been implicated in π-π interactions with other aromatic molecules, which could be harnessed for designing supramolecular assemblies.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties of Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate. Density functional theory (DFT) calculations have revealed that the compound's frontier molecular orbitals are highly tunable, depending on the substituents' electron-donating or withdrawing abilities. This tunability makes it a valuable model system for studying charge transport mechanisms in conjugated systems.
Another area of active research involving this compound is its potential as a precursor for thieno[2,3-d]pyrimidines, a class of compounds known for their inhibitory activity against various enzymes, including kinases and phosphatases. By modifying the hydroxymethyl group, scientists have been able to generate derivatives with enhanced enzymatic inhibition profiles, paving the way for novel therapeutic agents.
The synthesis of Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate has also seen improvements in recent years. A novel one-pot reaction protocol involving thiophene-2-carboxylic acid and ethanol under acidic conditions has been developed, offering higher yields and greater scalability compared to traditional methods. This advancement underscores the compound's growing importance as a building block in organic chemistry.
Looking ahead, the potential applications of this compound are vast. Its role in drug discovery continues to expand, with researchers exploring its utility in designing inhibitors for disease-associated proteins such as kinases, proteases, and receptors. Additionally, its ability to form stable coordination complexes with metal ions has opened up new avenues in catalysis and sensing technologies.
In conclusion, Ethyl 4-(hydroxymethyl)thiophene-2-carboxylate (CAS No. 14300-61-9) stands out as a multifaceted compound with significant implications in organic synthesis, pharmacology, and materials science. Its unique structural features and versatile reactivity make it an invaluable tool for scientists seeking to advance our understanding of molecular interactions and develop innovative solutions to pressing biomedical challenges.
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